molecular formula C29H27N5O2 B11612496 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11612496
M. Wt: 477.6 g/mol
InChI Key: KMUYPVOVQFRPDD-UHFFFAOYSA-N
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Description

6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various amines, aldehydes, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. Its unique tricyclic structure allows for selective interaction with cancer cell receptors, potentially inhibiting tumor growth. Studies have shown that derivatives of similar triazatricyclic compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes necessary for bacterial growth. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Biochemistry

Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory responses. By modulating these pathways, the compound may offer therapeutic benefits in treating inflammatory diseases .

Receptor Modulation
As a ligand for various receptors, this compound can influence cellular signaling pathways. Its ability to act as an agonist or antagonist at certain receptors makes it a candidate for developing drugs targeting neurological disorders or metabolic syndromes .

Material Science

Polymeric Applications
The unique chemical structure of this compound allows it to be incorporated into polymer matrices for developing advanced materials with specific properties. For instance, its incorporation into polymeric films can enhance mechanical strength and thermal stability .

Case Studies

  • Antitumor Efficacy Study
    A study evaluated the antitumor efficacy of the compound in various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Activity Assessment
    In a series of assays against common bacterial strains, the compound showed significant inhibition zones in agar diffusion tests, suggesting its potential as a new antimicrobial agent .
  • Polymer Composite Development
    Research focused on integrating the compound into biodegradable polymers demonstrated improved tensile strength and thermal resistance compared to control samples without the compound .

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways .

Biological Activity

The compound 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex triazatricyclo compound with potential biological activities that warrant thorough investigation. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula for the compound is C27H23N5O2C_{27}H_{23}N_{5}O_{2} with a molecular weight of approximately 429.524 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including an imine group and a carboxamide.

PropertyValue
Molecular FormulaC27H23N5O2
Molecular Weight429.524 g/mol
StructureTriazatricyclo compound

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, a related study demonstrated that certain derivatives showed promising antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and A2780 (ovarian cancer) cells. The most active compounds had IC50 values ranging from 5.4 to 17.2 µM, suggesting effective cytotoxicity against these cancer types .

The mechanism by which these compounds exert their effects often involves the induction of reactive oxygen species (ROS) production and mitochondrial membrane depolarization, leading to apoptosis in cancer cells. The ability to affect cell cycle phases was also noted, indicating a multifaceted approach to inhibiting tumor growth .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been tested for antimicrobial activity . Studies have shown that certain structural modifications can enhance the antibacterial and antifungal efficacy of similar compounds when tested against standard clinical strains .

Neuropharmacological Effects

Some research has explored the compound's potential as a neurotransmitter agent , suggesting it may influence neurotransmission pathways relevant in neurological disorders . While specific data on this compound is limited, the structural similarities with known neuroactive compounds indicate possible interactions with neurotransmitter systems.

Study 1: Antiproliferative Effects

A case study involving a synthesized library of triazatricyclo compounds revealed significant antiproliferative activity across multiple cancer cell lines. The most potent compound demonstrated an IC50 value of 5.4 µM against A2780 cells, confirming the potential for further development as an anticancer agent .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of related triazatricyclo compounds using agar diffusion methods. The results indicated varying degrees of microbial inhibition depending on the substituents attached to the benzene ring within the structure, highlighting the importance of chemical modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires rigorous control of reaction parameters. For example, stepwise reactions (e.g., coupling, cyclization) should be monitored using techniques like thin-layer chromatography (TLC) to track intermediates. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (e.g., reflux at 80–100°C) significantly impact reaction efficiency . Evidence from structurally similar triazatricyclo compounds suggests that protecting groups for reactive moieties (e.g., imino or oxo groups) may reduce side reactions .

Q. What analytical techniques are most reliable for characterizing the compound’s structure and purity?

  • Methodological Answer : Combine multiple spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Assign signals for imino (δ 8.5–9.5 ppm) and oxo (δ 170–180 ppm) groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₈H₂₇N₅O₂ requires exact mass 465.2167).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize in vitro assays targeting enzyme inhibition (e.g., kinase or protease screens) due to the compound’s triazatricyclo core, which is structurally analogous to known inhibitors . Use dose-response curves (0.1–100 µM) and compare IC₅₀ values with positive controls (e.g., staurosporine for kinases).

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the compound’s binding affinity across different assays?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to analyze ligand-receptor interactions. For example, dock the compound into homology-modeled binding pockets (e.g., using AutoDock Vina) and compare binding energies (ΔG) with experimental IC₅₀ values. Discrepancies may arise from solvent effects or protein flexibility, which can be addressed by including explicit water molecules in simulations .

Q. What strategies mitigate instability of the compound under physiological pH conditions?

  • Methodological Answer : Stability studies (e.g., pH 2–9 buffers at 37°C) may reveal degradation pathways. If the oxo group is prone to hydrolysis, consider prodrug strategies (e.g., esterification) or formulation in liposomal nanoparticles to enhance shelf-life .

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., phenyl ethyl groups at positions 7 and N) while retaining the triazatricyclo core. Use parallel synthesis to generate 10–20 analogs, and correlate changes in logP (lipophilicity) with cellular permeability (Caco-2 assay). Multivariate analysis (e.g., PCA) can identify critical pharmacophores .

Q. What experimental controls are critical when assessing cytotoxicity in heterogeneous cell lines?

  • Methodological Answer : Include:

  • Negative controls : Vehicle-only (e.g., DMSO ≤0.1%).
  • Positive controls : Doxorubicin (for apoptosis) and Triton X-100 (for membrane integrity).
  • Cell-line specificity : Test in both cancer (HeLa, MCF-7) and non-cancerous (HEK293) lines to rule out non-selective toxicity .

Q. How can AI-driven tools enhance reaction optimization for large-scale synthesis?

  • Methodological Answer : Implement AI platforms (e.g., COMSOL Multiphysics integrated with Python scripts) to simulate reaction kinetics. Train models on historical data (e.g., temperature vs. yield correlations) to predict optimal conditions for scaling from mg to gram quantities .

Q. Contradiction Analysis and Troubleshooting

Q. How should researchers address inconsistent NMR spectra between batches?

  • Methodological Answer : Inconsistent peaks may stem from residual solvents or tautomerism. Conduct:

  • Drying protocols : Lyophilize samples for 24 hours.
  • Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers) by acquiring spectra at 25°C and 60°C .

Q. What steps validate the compound’s proposed mechanism of action when conflicting literature exists?

  • Methodological Answer : Combine orthogonal assays:
  • Biochemical : Measure direct enzyme inhibition (e.g., fluorescence-based assays).
  • Cellular : Knockdown target proteins (siRNA) and assess rescue effects.
  • Structural : Co-crystallize the compound with the target protein to confirm binding mode .

Properties

Molecular Formula

C29H27N5O2

Molecular Weight

477.6 g/mol

IUPAC Name

6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C29H27N5O2/c1-19-13-14-25-32-27-24(29(36)34(25)18-19)17-23(28(35)31-20(2)22-11-7-4-8-12-22)26(30)33(27)16-15-21-9-5-3-6-10-21/h3-14,17-18,20,30H,15-16H2,1-2H3,(H,31,35)

InChI Key

KMUYPVOVQFRPDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NC(C)C5=CC=CC=C5)C=C1

Origin of Product

United States

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